4H-[1,2,4]Triazolo[1,5-a][1,3]benzimidazole, 4-acetyl-
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Overview
Description
1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE is a heterocyclic compound that contains a triazole ring fused with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an amine with a carbonyl compound followed by cyclization can yield the desired triazole-benzimidazole structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antimicrobial and anticancer properties.
Agriculture: It has shown efficacy as an antimicrobial agent against plant pathogens, making it useful in crop protection.
Material Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE involves its interaction with molecular targets in cells. For instance, in antimicrobial applications, it may inhibit essential enzymes in bacteria, leading to cell death. In cancer research, it can interfere with cellular pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar antimicrobial and anticancer properties.
Benzimidazole Derivatives: Compounds with the benzimidazole moiety also exhibit significant biological activities.
Uniqueness
1-(4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE is unique due to its fused ring structure, which combines the properties of both triazole and benzimidazole derivatives. This fusion enhances its stability and broadens its range of applications .
Properties
Molecular Formula |
C10H8N4O |
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Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone |
InChI |
InChI=1S/C10H8N4O/c1-7(15)13-8-4-2-3-5-9(8)14-10(13)11-6-12-14/h2-6H,1H3 |
InChI Key |
MEEYTNSGVMMEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N3C1=NC=N3 |
Origin of Product |
United States |
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